REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][NH:7][C:8]([CH:10]1[CH2:12][CH2:11]1)=[NH:9].Br[C:14](=[CH:17]OC(C)C)[CH:15]=[O:16].C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1>CC#N>[CH:10]1([C:8]2[N:7]([CH3:6])[C:14]([CH:15]=[O:16])=[CH:17][N:9]=2)[CH2:12][CH2:11]1 |f:0.1,3.4.5|
|
Name
|
N-methyl-cyclopropanecarboxamidine tetrafluoroborate
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.CNC(=N)C1CC1
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with a small amount of water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (35–85% EtOAc in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC=C(N1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |